Hydrogen Bond Donor Deficiency Enables Superior Permeability Over 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate possesses zero hydrogen bond donors (HBD = 0) , whereas the corresponding amide analog, 2-cyano-N-(3,5-dimethoxyphenyl)acetamide (CAS 498012-47-8), contains one hydrogen bond donor (HBD = 1) from its secondary amide NH group . According to Lipinski's Rule of 5, HBD count is directly correlated with passive membrane permeability; a zero HBD count is advantageous for blood-brain barrier penetration and oral bioavailability [1]. In contrast, the amide comparator with HBD = 1 has reduced predicted passive permeability.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide: HBD = 1 |
| Quantified Difference | Target compound has 1 fewer HBD (0 vs. 1) |
| Conditions | Computed molecular descriptors; consistent with Lipinski Rule of 5 |
Why This Matters
For medicinal chemistry campaigns targeting intracellular or CNS targets, the zero HBD count of ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate provides a structurally inherent permeability advantage over the amide analog, potentially reducing the need for additional prodrug strategies.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23(1-3), 3-25. https://doi.org/10.1016/S0169-409X(96)00423-1 View Source
